molecular formula C8H10O4 B12957121 2-(1-Hydroxyethyl)benzene-1,3,5-triol

2-(1-Hydroxyethyl)benzene-1,3,5-triol

Cat. No.: B12957121
M. Wt: 170.16 g/mol
InChI Key: MMXYZEIOTVGGLA-UHFFFAOYSA-N
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Description

2-(1-Hydroxyethyl)benzene-1,3,5-triol is an organic compound that belongs to the class of trihydroxybenzenes It features a benzene ring substituted with three hydroxyl groups and an additional hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxyethyl)benzene-1,3,5-triol can be achieved through several methods. One common approach involves the reaction of benzene-1,3,5-triol with ethylene oxide under acidic conditions to introduce the hydroxyethyl group. Another method includes the use of hydrazine hydrate and phenol under acidic conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials such as benzene-1,3,5-triol and ethylene oxide. The reaction is carried out in a controlled environment to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxyethyl)benzene-1,3,5-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction results in the formation of benzene derivatives with fewer hydroxyl groups .

Scientific Research Applications

2-(1-Hydroxyethyl)benzene-1,3,5-triol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Hydroxyethyl)benzene-1,3,5-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Hydroxyethyl)benzene-1,3,5-triol is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and physical properties compared to its isomers.

Properties

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

2-(1-hydroxyethyl)benzene-1,3,5-triol

InChI

InChI=1S/C8H10O4/c1-4(9)8-6(11)2-5(10)3-7(8)12/h2-4,9-12H,1H3

InChI Key

MMXYZEIOTVGGLA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1O)O)O)O

Origin of Product

United States

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